Amlodipine besylate

Description

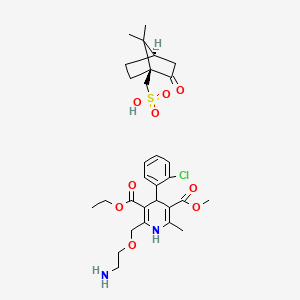

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043909 | |

| Record name | Amlodipine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111470-99-6 | |

| Record name | Amlodipine besylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine besylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE BESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amlodipine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amlodipine besylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Amlodipine Camsylate

Mechanism of Action Studies

Amlodipine (B1666008) is a dihydropyridine (B1217469) calcium channel blocker recognized for its prolonged therapeutic effect. nih.gov It functions as a peripheral arterial vasodilator by acting directly on vascular smooth muscle, which leads to a decrease in peripheral vascular resistance. drugbank.com The primary mechanism involves the inhibition of calcium ion influx across the cell membranes of vascular smooth muscle and cardiac muscle cells. drugbank.com

Amlodipine's therapeutic effects are rooted in its ability to block the influx of calcium through voltage-dependent L-type calcium channels. nih.govpatsnap.com These channels are critical in regulating the contraction of both vascular and cardiac muscle. physio-pedia.com By binding to these channels, amlodipine prevents the entry of calcium ions into the cells, which is a crucial step in initiating muscle contraction. patsnap.comcvphysiology.com Experimental studies suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites on the cell membrane. drugbank.com

In vascular smooth muscle, the influx of extracellular calcium through L-type channels is the primary trigger for contraction. nih.govcvphysiology.com This calcium influx activates a cascade involving calmodulin and myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction and vasoconstriction. nih.govcvphysiology.com Amlodipine directly inhibits this initial influx of calcium. nih.gov This inhibition leads to the relaxation of smooth muscle cells within the arterial walls, causing vasodilation. patsnap.com

Research comparing amlodipine to other calcium channel blockers has demonstrated its distinct properties. For instance, in depolarised rat aorta, amlodipine was found to be twice as potent as nifedipine at inhibiting contractions induced by Ca2+. nih.govconsensus.app However, amlodipine exhibited a much slower onset of action compared to nifedipine. nih.govconsensus.app Further studies in human vascular smooth muscle cells have shown that amlodipine can inhibit voltage-dependent Ca2+ influx and also alter Ca2+ mobilization from internal stores like the sarcoplasmic reticulum. nih.govresearchgate.net

| Compound | Condition | IC50 Value (nM) | Reference |

|---|---|---|---|

| Amlodipine | Ca2+-induced contractions | 1.9 | nih.govconsensus.app |

| Nifedipine | Ca2+-induced contractions | 4.1 | nih.govconsensus.app |

| Amlodipine | 45 mM K+ induced contractions | 19.4 | nih.gov |

| Nifedipine | 45 mM K+ induced contractions | 7.1 | nih.gov |

Similar to vascular smooth muscle, the contraction of cardiac muscle is dependent on the influx of extracellular calcium ions. drugbank.com Amlodipine also inhibits the transmembrane influx of calcium in cardiac muscle cells, but its effect is more pronounced on vascular smooth muscle cells. drugbank.com This action on cardiac muscle results in a negative inotropic effect, meaning it decreases the force of myocardial contraction. physio-pedia.com Studies in perfused guinea pig hearts showed that the negative inotropic potencies of amlodipine were significantly lower than their potencies against Ca2+-induced contractions in vascular tissue. nih.govconsensus.app At higher concentrations, amlodipine can block the slow action potentials of guinea pig papillary muscle single cells without affecting the upstroke velocity of normal, fast potentials. nih.gov

Amlodipine exhibits a notable selectivity for vascular smooth muscle over cardiac muscle tissue. drugbank.comnih.gov This selectivity is a key characteristic of dihydropyridine calcium channel blockers. physio-pedia.comyoutube.com The stronger effect on vascular smooth muscle cells is what primarily accounts for its ability to reduce blood pressure through vasodilation, with less direct impact on cardiac contractility at therapeutic concentrations. drugbank.comyoutube.com

Research has quantified this selectivity, demonstrating that the potency of amlodipine in producing negative inotropic effects in perfused guinea pig hearts is approximately one-tenth of its potency in inhibiting Ca2+-induced contractions in the rat aorta. nih.govconsensus.app This vascular selectivity contributes to its clinical profile, focusing its action on reducing peripheral resistance. drugbank.com

| Tissue Type | Effect Measured | Relative Potency | Reference |

|---|---|---|---|

| Vascular Smooth Muscle (Rat Aorta) | Inhibition of Ca2+-induced contractions | High (IC50 ~1.9 nM) | nih.govconsensus.app |

| Cardiac Muscle (Guinea Pig Heart) | Negative inotropic effects | ~10-fold lower than in vascular tissue | nih.govconsensus.app |

The primary vasodilatory mechanism of amlodipine, the direct blockade of L-type calcium channels in vascular smooth muscle, is an endothelium-independent process. drugbank.com However, evidence suggests that amlodipine also possesses endothelium-dependent vasodilatory effects. nih.gov

Studies have shown that amlodipine can improve endothelium-dependent vasodilation in hypertensive patients, an effect that appears to be mediated through the nitric oxide (NO) pathway. nih.gov Amlodipine has been found to enhance the production of NO, a potent vasodilator. drugbank.com This improvement in endothelial function was blunted by the administration of an NO synthase inhibitor. nih.gov Further research indicates that racemic amlodipine can increase NO levels in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net Specifically, the R(+) enantiomer of amlodipine has been shown to be responsible for releasing nitric oxide from coronary microvessels, an effect that is blockable by a nitric oxide synthase inhibitor. nih.gov Other studies suggest that different enantiomers of amlodipine may protect the endothelium by reducing levels of the vasoconstrictor endothelin-1 (B181129) (ET-1) and down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.gov

Amlodipine is a chiral compound administered as a racemic mixture of its S(-) and R(+) enantiomers. nih.govmdpi.com These two enantiomers exhibit significantly different pharmacological properties. mdpi.combanglajol.info

The S(-)-amlodipine enantiomer is primarily responsible for the therapeutic calcium channel blocking activity. banglajol.info It is approximately 1000 times more potent as a calcium channel blocker than the R(+)-enantiomer. nih.govmdpi.com Research on amlodipine camsylate has confirmed these findings, showing that S-amlodipine camsylate potently inhibited contractions of the rat aorta, whereas R-amlodipine camsylate had a 590-fold lower vasorelaxant activity. researchgate.net

| Enantiomer | Primary Activity | Relative Potency/Effect | Other Reported Effects | Reference |

|---|---|---|---|---|

| S(-)-Amlodipine | L-type calcium channel blockade | ~1000-fold more potent than R(+) enantiomer | Reduces ET-1, downregulates iNOS | nih.govmdpi.combanglajol.inforesearchgate.net |

| R(+)-Amlodipine | Largely inactive as a calcium channel blocker | 590-fold lower vasorelaxant activity than S(-) enantiomer | Stimulates nitric oxide (NO) release; Reduces ET-1, downregulates iNOS | nih.govnih.govresearchgate.net |

Enantiomeric Contributions to Pharmacological Activity

S-Amlodipine Camsylate Activity and Potency

The calcium channel blocking activity of amlodipine resides almost exclusively in the S-enantiomer. nih.gov Pharmacological studies have demonstrated that S-amlodipine camsylate is a potent inhibitor of calcium-induced contractions. In studies on isolated rat aorta, S-amlodipine camsylate concentration-dependently inhibited contractions with a potency similar to that of S-amlodipine besylate and approximately twofold higher than that of the racemic R/S-amlodipine camsylate. researchgate.net

In spontaneously hypertensive rats (SHR), orally administered S-amlodipine camsylate produced a dose-dependent and long-lasting antihypertensive effect. researchgate.net The potency, as measured by the dose required to decrease maximal systolic blood pressure by 20% (ED20), was found to be similar to S-amlodipine besylate and twice the potency of the racemic mixture. This indicates that the antihypertensive efficacy of the amlodipine molecule is driven by the S-isomer, and the camsylate salt form effectively delivers the active enantiomer.

R-Amlodipine Camsylate Activity and Comparative Inactivity

In stark contrast to the S-enantiomer, R-amlodipine camsylate exhibits significantly lower pharmacological activity. Research on isolated rat aorta has shown that the R-enantiomer has approximately 590 to 1000-fold lower vasorelaxant and calcium channel blocking activity compared to the S-enantiomer. researchgate.netresearchgate.net

Furthermore, in vivo studies in spontaneously hypertensive rats confirmed the comparative inactivity of the R-isomer. Even at high concentrations (10 mg/kg), R-amlodipine camsylate produced no significant antihypertensive effect. researchgate.net These findings underscore that the R-enantiomer contributes minimally to the therapeutic effects of racemic amlodipine camsylate.

Pharmacokinetic Analyses

The pharmacokinetic profile of amlodipine is characterized by slow absorption, a large volume of distribution, and a long elimination half-life of 30 to 50 hours, which allows for once-daily administration. patsnap.comdrugbank.comnih.govresearchgate.net

Comparative Pharmacokinetic Profiles with Other Amlodipine Salts

Several studies have been conducted to compare the pharmacokinetic properties of amlodipine camsylate with other salt forms, primarily amlodipine besylate, to establish bioequivalence.

The bioavailability of amlodipine after oral administration is generally between 64% and 90%. nih.govresearchgate.net Studies comparing different salt forms have consistently shown that the rate and extent of amlodipine absorption are not significantly influenced by the salt moiety.

Fixed-dose combination studies comparing amlodipine camsylate/losartan (B1675146) with this compound/losartan found that the pharmacokinetic profiles of amlodipine were similar. nih.govnih.gov The 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters, Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), fell within the regulatory bioequivalence range of 80-125%. nih.govnih.gov This demonstrates that amlodipine camsylate and this compound are bioequivalent. nih.govnih.gov Similar findings of bioequivalence have been reported for other salts, such as orotate, adipate (B1204190), and nicotinate, when compared to this compound, suggesting that these salt forms are interchangeable in clinical practice. nih.govnih.gov

Interactive Table: Bioequivalence of Amlodipine Camsylate vs. This compound Below is a summary of the geometric mean ratios for key pharmacokinetic parameters from a comparative study.

| Parameter | Geometric Mean Ratio (Camsylate/Besylate) | 90% Confidence Interval | Conclusion |

| Cmax | 0.98 | 0.94 - 1.01 | Bioequivalent |

| AUC0–t | 0.97 | 0.93 - 1.01 | Bioequivalent |

Data sourced from a randomized, open-label, single-dose, two-period, two-sequence crossover study. nih.govnih.gov

The plasma concentration-time profiles for amlodipine camsylate are consistent with those of other amlodipine salts. nih.govdovepress.com After a single oral dose, peak plasma concentrations (Cmax) of amlodipine are typically reached between 6 and 12 hours. nih.govnih.govnih.gov Studies comparing fixed-dose combinations of amlodipine camsylate and this compound showed that the Cmax for amlodipine was reached at approximately 6 hours for both formulations. nih.govdovepress.com

The elimination of amlodipine from the plasma is slow, with a terminal half-life (t1/2) ranging from 30 to 50 hours. drugbank.comresearchgate.net In a direct comparison, the terminal elimination half-life for amlodipine was between 43.6 and 46.4 hours for both the camsylate and besylate salt formulations. nih.govdovepress.com This long half-life contributes to stable plasma concentrations with once-daily dosing, achieving steady-state levels after 7 to 8 days. drugbank.comnih.gov

Interactive Table: Pharmacokinetic Parameters of Amlodipine Salts This table presents a comparison of key pharmacokinetic parameters following a single oral dose of amlodipine from different salt formulations.

| Parameter | Amlodipine Camsylate | This compound |

| Tmax (hours) | ~6 | ~6 |

| Cmax (ng/mL) | 2.87 ± 0.63 | 2.81 ± 0.64 |

| AUC0–t (ng·h/mL) | 185.3 ± 46.3 | 191.8 ± 52.8 |

| t1/2 (hours) | 46.4 ± 14.9 | 43.6 ± 10.4 |

Values are presented as mean ± standard deviation. Data is derived from studies comparing fixed-dose combinations. nih.govdovepress.com

The pharmacokinetics of amlodipine are significantly influenced by hepatic function because the drug is extensively metabolized in the liver. nih.govdroracle.aimims.com In patients with hepatic insufficiency, the clearance of amlodipine is decreased. nih.govdroracle.ai This leads to a prolonged elimination half-life and an increase in the area under the plasma concentration-time curve (AUC) of approximately 40% to 60%. droracle.ai While these studies were conducted with amlodipine in general and not specifically the camsylate salt, the findings are applicable as the pharmacokinetic behavior is determined by the amlodipine molecule itself rather than the salt form. consensus.app Consequently, patients with severe liver disease experience greater accumulation of amlodipine. researchgate.net

Systemic Exposure Metrics (e.g., Area Under the Curve, Peak Plasma Concentration)

The systemic exposure to amlodipine following oral administration of amlodipine camsylate has been evaluated in pharmacokinetic studies, often in comparison to the more established this compound salt. These studies are crucial for determining the bioequivalence of different salt forms.

In a randomized, open-label, single-dose, two-period, two-sequence crossover study involving healthy male subjects, the pharmacokinetic parameters of a fixed-dose combination of 5 mg amlodipine camsylate with 50 mg losartan potassium were compared to a fixed-dose combination of 6.94 mg this compound (equivalent to 5 mg amlodipine) with 50 mg losartan potassium. The pharmacokinetic profiles of amlodipine for both treatments were found to be similar. nih.govnih.gov

The key systemic exposure metrics from this study are summarized in the table below:

| Pharmacokinetic Parameter | Amlodipine from Camsylate Salt | Amlodipine from Besylate Salt | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 3.02 ± 0.73 | 2.97 ± 0.65 | 0.98 (0.94-1.01) |

| AUC0–t (ng·h/mL) | 148.47 ± 43.10 | 153.60 ± 44.57 | 0.97 (0.93-1.01) |

Data is presented as mean ± standard deviation. Cmax = Maximum plasma concentration; AUC0–t = Area under the plasma concentration-time curve from time zero to the last quantifiable time point.

The results indicated that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC0–t for amlodipine were within the commonly accepted bioequivalence range of 80% to 125%. nih.govnih.gov This demonstrates that amlodipine camsylate provides a comparable rate and extent of amlodipine absorption to this compound. researchgate.net

Plasma Protein Binding Dynamics

Amlodipine is characterized by a high degree of binding to plasma proteins. Studies on amlodipine have shown a protein binding of approximately 98%. nih.gov This high level of protein binding is attributed to its high lipophilicity.

Research into the plasma protein binding of amlodipine has revealed stereoselective properties. In a study using equilibrium dialysis, the (S)-enantiomer of amlodipine was found to bind to a greater extent to human serum albumin (HSA) and human plasma (HP) compared to the (R)-enantiomer. researchgate.netnih.gov Conversely, the (R)-enantiomer showed higher binding to bovine serum albumin (BSA) and alpha(1)-acid glycoprotein (AGP). researchgate.netnih.gov

While these studies were conducted using this compound, the active amlodipine molecule is the same in amlodipine camsylate. Therefore, it is anticipated that amlodipine from amlodipine camsylate would exhibit similar high plasma protein binding and stereoselective binding characteristics. However, specific studies confirming the plasma protein binding dynamics of amlodipine camsylate are not extensively available.

Excretion Pathways and Metabolite Profiles

The elimination of amlodipine from the body is a slow process, primarily occurring through metabolic transformation in the liver. Amlodipine is extensively metabolized, with no significant first-pass metabolism. nih.gov

The major route of excretion for amlodipine and its metabolites is renal. researchgate.nettandfonline.com Approximately 60% of an administered dose is recovered in the urine, with about 10% of this being the unchanged parent compound. researchgate.nettandfonline.com The remainder of the dose is excreted in the feces. semanticscholar.org The terminal elimination half-life of amlodipine is typically in the range of 40 to 50 hours. nih.gov

The metabolism of amlodipine primarily involves the oxidation of the dihydropyridine ring to a pyridine derivative. researchgate.nettandfonline.com Subsequent metabolic pathways include oxidative deamination, de-esterification, and aliphatic hydroxylation. researchgate.nettandfonline.com The metabolites of amlodipine are generally considered to have minimal to no calcium antagonist activity. researchgate.nettandfonline.com

The metabolic and excretion profile of amlodipine is not expected to be altered by the camsylate salt form, as the metabolic processes act on the active amlodipine moiety.

Pharmacodynamic Assessments

Comparative Pharmacodynamic Profiles with Other Amlodipine Salts

The antihypertensive efficacy of amlodipine camsylate has been directly compared with that of this compound in clinical trials. A phase III, 8-week, multicenter, prospective, randomized, double-blind, parallel-group study was conducted in Korean adults with mild to moderate hypertension to compare the two formulations. nih.gov

In this study, both amlodipine camsylate and this compound demonstrated significant reductions in systolic and diastolic blood pressure from baseline. nih.gov There were no statistically significant differences in the blood pressure reductions observed between the two treatment groups at the end of the 8-week trial. nih.gov

The following table summarizes the mean changes in blood pressure from baseline to week 8 for both amlodipine salts:

| Blood Pressure Parameter | Amlodipine Camsylate | This compound |

| Baseline SiSBP (mmHg) | 146.7 ± 12.3 | 146.8 ± 12.8 |

| Week 8 SiSBP (mmHg) | 127.9 ± 14.8 | 128.0 ± 10.1 |

| Change in SiSBP (mmHg) | -18.8 | -18.8 |

| Baseline SiDBP (mmHg) | 96.6 ± 5.4 | 96.7 ± 5.1 |

| Week 8 SiDBP (mmHg) | 83.4 ± 7.7 | 83.8 ± 7.5 |

| Change in SiDBP (mmHg) | -13.2 | -12.9 |

Data is presented as mean ± standard deviation. SiSBP = Sitting Systolic Blood Pressure; SiDBP = Sitting Diastolic Blood Pressure.

Amlodipine, as a dihydropyridine calcium channel blocker, primarily exerts its effects on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance. Its direct effects on cardiac muscle and conduction are less pronounced compared to non-dihydropyridine calcium channel blockers.

In general, therapeutic oral doses of amlodipine have a minimal effect on heart rate. droracle.aisinglecare.com The gradual onset of vasodilation with oral amlodipine administration typically does not elicit a significant reflex tachycardia. drugs.com Studies comparing different brands of amlodipine have shown no significant changes in heart rate. tums.ac.ir

However, intravenous administration of amlodipine can lead to more pronounced hemodynamic changes. In a study involving patients with coronary artery disease, intravenous amlodipine resulted in a significant reduction in systemic arterial blood pressure and vascular resistance, which was accompanied by an increase in heart rate and cardiac index. nih.gov During exercise, amlodipine also led to a higher heart rate and cardiac index. nih.gov

In the comparative clinical trial between amlodipine camsylate and this compound, there were no significant differences reported in heart rate between the two treatment groups. nih.gov This suggests that the choice of salt form does not significantly alter the effect of amlodipine on heart rate and cardiac hemodynamics under normal oral administration.

Sustained Antihypertensive Activity Characteristics

Amlodipine camsylate exhibits a notable and clinically significant sustained antihypertensive effect. Studies in spontaneously hypertensive rats (SHR) have demonstrated that orally administered S-amlodipine camsylate produces a dose-dependent and long-lasting reduction in blood pressure, with effects persisting for well over 10 hours. researchgate.net The onset of action is gradual, with the maximum effect on blood pressure observed 4 to 6 hours post-administration. researchgate.net This prolonged duration of action is a key characteristic of the amlodipine moiety, which has a terminal elimination half-life of 40 to 50 hours, allowing for consistent blood pressure control over a 24-hour period with a single daily dose. nih.govnih.gov

The antihypertensive potency of the S-enantiomer of amlodipine camsylate has been shown to be approximately two-fold higher than that of the racemic R/S-amlodipine camsylate. researchgate.net In contrast, the R-enantiomer of amlodipine camsylate has been found to have no significant antihypertensive effect, even at high doses. researchgate.net The sustained activity profile of amlodipine allows for the maintenance of blood pressure control even in cases of a missed dose, and upon discontinuation, blood pressure typically returns to baseline levels over a week without a rebound effect. nih.gov

Table 1: Comparative Antihypertensive Potency in Spontaneously Hypertensive Rats (SHR)

| Compound | Potency Comparison | Duration of Action |

|---|---|---|

| S-Amlodipine Camsylate | 2-fold higher than R/S-Amlodipine Camsylate | Long-lasting (>>10 h) researchgate.net |

| R/S-Amlodipine Camsylate | Baseline for comparison | Long-lasting (>>10 h) researchgate.net |

| R-Amlodipine Camsylate | No significant effect observed researchgate.net | Not applicable |

| S-Amlodipine Besylate | Similar to S-Amlodipine Camsylate researchgate.net | Long-lasting (>>10 h) researchgate.net |

Evaluation of Vasorelaxant Effects on Isolated Vascular Tissues

The antihypertensive action of amlodipine camsylate is fundamentally linked to its ability to induce vasorelaxation by inhibiting the influx of calcium ions in vascular smooth muscle cells. patsnap.com Investigations using isolated vascular tissues, such as rat aorta, have provided detailed insights into these effects. Amlodipine causes significant relaxation in aortic tissues pre-contracted with potassium chloride (KCl). nih.gov

A defining characteristic of its action on isolated vessels is a very slow onset, with the maximum vasorelaxant effect being reached at approximately 3.5 hours. researchgate.net Once established, this vasorelaxant effect is persistent and concentration-dependent. researchgate.netnih.gov In comparative studies, S-amlodipine camsylate demonstrated a potent, concentration-dependent inhibition of KCl-induced contractions in isolated rat aorta. researchgate.net The potency of S-amlodipine camsylate in this regard was found to be similar to that of S-amlodipine besylate and about twice that of the racemic mixture (R/S-amlodipine camsylate). researchgate.net Conversely, the R-enantiomer displayed a significantly lower vasorelaxant activity, being approximately 590 times less potent than the S-enantiomer. researchgate.net This underscores that the therapeutic vasorelaxant activity resides primarily in the S-enantiomer of amlodipine.

Table 2: Vasorelaxant Activity of Amlodipine Forms on Isolated Rat Aorta

| Compound | Potency Comparison (vs. S-Amlodipine Camsylate) | Onset of Action |

|---|---|---|

| S-Amlodipine Camsylate | Baseline | Slow (Max effect at ~3.5 h) researchgate.net |

| R/S-Amlodipine Camsylate | ~2-fold lower potency researchgate.net | Slow |

| R-Amlodipine Camsylate | ~590-fold lower potency researchgate.net | Not specified |

| S-Amlodipine Besylate | Similar potency researchgate.net | Slow |

Preclinical Research on Amlodipine Camsylate

In Vitro Studies

Cell-Based Assays for Calcium Channel Modulation

In vitro studies are fundamental in determining the direct effects of a compound on cellular functions. For amlodipine (B1666008) camsylate, cell-based assays have been crucial in characterizing its interaction with L-type calcium channels. The S-enantiomer of amlodipine camsylate demonstrated a concentration-dependent inhibition of Ca²⁺-induced contractions in isolated rat aorta. koreascience.kr This effect, which reached its maximum at 3.5 hours, highlights the compound's slow onset of action. koreascience.kr The potency of S-amlodipine camsylate was found to be approximately two-fold higher than that of the racemic R/S-amlodipine camsylate and comparable to S-amlodipine besylate. koreascience.kr In contrast, the R-enantiomer of amlodipine camsylate exhibited significantly lower vasorelaxant activity, being about 590-fold less potent than the S-enantiomer. koreascience.kr

A study involving a DOTA-amlodipine conjugate also demonstrated calcium channel blockade activity. While less potent than the reference amlodipine, the conjugate was active in the micromolar range, indicating its potential as a tracer for imaging L-type calcium channels. nih.gov

| Compound | ED₅₀ (nM) | Relative Potency |

|---|---|---|

| S-Amlodipine Camsylate | 1.50 ± 0.24 | ~591x higher than R-amlodipine camsylate |

| R/S-Amlodipine Camsylate | 3.36 ± 0.91 | ~2.2x lower than S-amlodipine camsylate |

| R-Amlodipine Camsylate | 886.4 ± 49.7 | ~591x lower than S-amlodipine camsylate |

| S-Amlodipine Besylate | 1.44 ± 0.14 | Similar to S-amlodipine camsylate |

Evaluation of Neuroprotective Effects in Neuronal Cell Models (e.g., Oxidative Stress-Induced Cell Death, Apoptosis)

Research has explored the neuroprotective capabilities of amlodipine camsylate against oxidative stress-induced neuronal cell death. In primary cultures of cortical neurons, both amlodipine camsylate and amlodipine besylate have shown protective effects against damage induced by hydrogen peroxide (H₂O₂). nih.gov Pre-treatment with amlodipine camsylate dose-dependently counteracted the increase in free radicals caused by H₂O₂. nih.gov

Furthermore, amlodipine camsylate was found to mitigate the H₂O₂-induced decreases in key survival signaling proteins, including p85αPI3K, phosphorylated Akt, and Bcl-2. nih.gov It also reduced the increases in proteins associated with cell death pathways, such as cyclooxygenase-2, cytosolic cytochrome c, and cleaved caspases 9 and 3. nih.gov These findings suggest that amlodipine camsylate exerts neuroprotective effects by reducing oxidative stress, enhancing cell survival signals, and inhibiting apoptotic pathways. nih.gov Other studies have also pointed to the potential of amlodipine to inhibit neuronal apoptosis, suggesting a broader neuroprotective role in various central nervous system diseases. nih.govresearchgate.net

Assessment of Mitochondrial Structure and Function in Neural Stem Cells

Mitochondrial integrity is critical for cell survival and function. Studies have investigated the impact of amlodipine camsylate on mitochondrial health in neural stem cells (NSCs) subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury. researchgate.net Amlodipine camsylate was observed to increase the viability and proliferation of these OGD-injured NSCs. researchgate.net

A key finding is the ability of amlodipine camsylate to restore mitochondrial structure and function. jst.go.jp In the context of ischemia-reperfusion injury, which involves significant mitochondrial calcium overload and damage, amlodipine has been shown to counteract alterations in mitochondrial respiratory enzymes and reduce mitochondrial damage. nih.gov This protective effect is thought to be mediated not only by its calcium channel blocking properties but also by its antioxidant activity. nih.gov Research indicates that transplanted neural stem cells can transfer functional mitochondria to damaged host cells, a mechanism that may contribute to the therapeutic effects observed in models of central nervous system diseases. biorxiv.org

In Vivo Animal Model Research

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension. nih.govnih.gov In SHRs, orally administered S-amlodipine camsylate produced a dose-dependent and long-lasting antihypertensive effect, with a duration exceeding 10 hours. koreascience.kr This effect was achieved with a potency approximately two-fold higher than that of the racemic R/S-amlodipine camsylate and was comparable to that of S-amlodipine besylate. koreascience.krresearchgate.net In contrast, the R-enantiomer of amlodipine camsylate showed no significant antihypertensive effect even at high concentrations. koreascience.krresearchgate.net

Studies on amlodipine in general have shown that it produces a dose-dependent reduction in blood pressure in SHRs, with a slow onset and long duration of action compared to other calcium channel blockers like nifedipine. nih.gov

| Compound | ED₂₀ (mg/kg) | Relative Potency |

|---|---|---|

| S-Amlodipine Camsylate | 0.89 | ~2x higher than R/S-amlodipine camsylate |

| R/S-Amlodipine Camsylate | 1.82 | ~2x lower than S-amlodipine camsylate |

| R-Amlodipine Camsylate | No effect at 10 mg/kg | - |

| S-Amlodipine Besylate | 0.71 | Similar to S-amlodipine camsylate |

Vasorelaxant and Antihypertensive Effects of Enantiomers in Animal Models

The differential effects of amlodipine enantiomers have been a focus of in vivo research. The S-enantiomer is primarily responsible for the cardiovascular activity, exhibiting a potency in reducing blood pressure that is substantially greater than the R-enantiomer. koreascience.krnih.gov Research in atherosclerotic rabbit models has shown that both S- and R-amlodipine may offer endothelial protection by reducing serum endothelin-1 (B181129) (ET-1) levels and downregulating inducible nitric oxide synthase (iNOS) expression. nih.gov

The vasorelaxant effects observed in isolated rat aorta studies are consistent with the in vivo antihypertensive findings. koreascience.krresearchgate.net The S-enantiomer of amlodipine camsylate is a potent vasorelaxant, while the R-enantiomer has markedly lower activity. koreascience.krresearchgate.net This stereoselectivity underscores the specific interaction of the S-enantiomer with the L-type calcium channel as the primary mechanism for its therapeutic efficacy in hypertension.

Studies on Neuroprotection in Spinal Cord Injury Models

Preclinical investigations have explored the neuroprotective potential of amlodipine in the context of traumatic spinal cord injury (SCI). Research indicates that amlodipine may confer therapeutic benefits by mitigating secondary injury cascades that lead to neuronal cell death and functional deficits.

A key mechanism identified in these studies is the inhibition of neuronal apoptosis. In a study utilizing a mouse model of SCI, administration of amlodipine was found to significantly reduce neuronal loss and apoptosis at the injury site. nih.govnih.gov This effect was linked to the upregulation of autophagy, a cellular process that clears damaged components and can inhibit apoptosis. nih.govnih.gov By stimulating autophagy, amlodipine was shown to decrease motoneuronal apoptosis and improve locomotor recovery in mice following SCI. nih.gov

The neuroprotective effects of amlodipine extend to inhibiting apoptosis induced by oxidative stress, a major contributor to secondary damage in SCI. Specifically, one study highlighted that both this compound and amlodipine camsylate are effective in preventing cortical neuronal cell death induced by oxidative stress. nih.gov These findings suggest that the amlodipine molecule itself, including the camsylate salt form, possesses intrinsic neuroprotective properties.

The research in animal models demonstrated that amlodipine treatment led to tangible functional improvements. Mice with SCI that received amlodipine showed better motor function and less severe tissue damage compared to untreated controls. nih.gov The study concluded that amlodipine's ability to inhibit motoneuronal apoptosis by upregulating autophagy is a critical mechanism for improving recovery after spinal cord injury. nih.gov

Table 1: Summary of Amlodipine Effects in a Preclinical Spinal Cord Injury Model

| Model/System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Mouse Model of Spinal Cord Injury (SCI) | Improved motor function, alleviated tissue damage and neuron loss. | Upregulation of autophagy, leading to inhibition of motoneuronal apoptosis. | nih.govnih.gov |

| Ventral Spinal Cord Cells (VSC4.1) Oxygen and Glucose Deprivation Model | Inhibited motor neuronal apoptosis in vitro. | Upregulation of autophagy. | nih.gov |

| Cortical Neuronal Cells | Amlodipine camsylate prevents neuronal cell death induced by oxidative stress. | Inhibition of oxidative stress-induced apoptosis. | nih.gov |

Investigation of Effects in Models of Fetal Programming and Metabolic Syndrome

Fetal Programming

A review of available preclinical scientific literature did not yield specific studies investigating the effects of amlodipine camsylate in animal models of fetal programming, where the focus is on the long-term health outcomes of offspring exposed to certain factors in utero.

Metabolic Syndrome

Preclinical research has been conducted to determine the effects of amlodipine in animal models of metabolic syndrome. One such study utilized Spontaneously Hypertensive Rats (SHRcp), a well-established rat model for human metabolic syndrome characterized by hypertension, obesity, and insulin (B600854) resistance.

In this model, amlodipine was investigated both alone and in combination with an angiotensin receptor blocker (ARB), candesartan (B1668252). The study found that while amlodipine alone did not significantly improve insulin-induced vasodilation, its combination with candesartan resulted in a synergistic improvement of vascular insulin resistance. nih.gov

Furthermore, the combination therapy demonstrated significant benefits on several metabolic parameters. It synergistically reduced the size of visceral adipocytes, lowered serum levels of free-fatty acids, and decreased tumor necrosis factor-α (TNF-α) in the SHRcp rats. nih.govoup.com These findings suggest that amlodipine, particularly when combined with an ARB, can help ameliorate not only vascular insulin resistance but also other metabolic disorders associated with the syndrome. The mechanism for this synergistic effect was linked to a significant attenuation of vascular oxidative stress. nih.govoup.com

Table 2: Effects of Amlodipine in a Rat Model of Metabolic Syndrome (SHRcp)

| Parameter | Amlodipine Monotherapy Effect | Amlodipine + Candesartan Combination Effect | Reference |

|---|---|---|---|

| Vascular Insulin Resistance | No significant improvement | Synergistic improvement | nih.gov |

| Vascular Oxidative Stress (superoxide and p22phox levels) | No significant attenuation | Synergistic reduction | nih.govoup.com |

| Visceral Adipocyte Size | Not specified | Synergistic decrease | nih.govoup.com |

| Serum Free-Fatty Acid Levels | Not specified | Synergistic decrease | nih.govoup.com |

| Serum Tumor Necrosis Factor-α (TNF-α) | Not specified | Synergistic decrease | nih.govoup.com |

Clinical Research and Efficacy Trials of Amlodipine Camsylate

Comparative Clinical Trials with Other Amlodipine (B1666008) Salts

The clinical development of amlodipine camsylate has necessitated rigorous comparison with established amlodipine formulations to ensure its efficacy and interchangeability. These trials have spanned Phase III efficacy studies, non-inferiority trials, and bioequivalence assessments in healthy individuals.

Phase III Studies on Efficacy and Tolerability in Essential Hypertension

A pivotal Phase III, 8-week, multicenter, prospective, randomized, double-blind, parallel-group clinical trial was conducted in Korea to directly compare the efficacy and tolerability of amlodipine camsylate with amlodipine besylate in adults with mild to moderate essential hypertension. nih.gov A total of 189 patients were enrolled in the study. nih.gov Participants were randomly assigned to receive either amlodipine camsylate or this compound. nih.gov

The primary findings of the study indicated that both amlodipine salts significantly reduced blood pressure from baseline. nih.gov After 8 weeks of treatment, the mean reduction in sitting systolic blood pressure (SiSBP) and sitting diastolic blood pressure (SiDBP) was substantial in both groups. nih.gov Specifically, the amlodipine camsylate group saw a change from a baseline of 146.7/96.6 mmHg to 127.9/83.4 mmHg. nih.gov The this compound group experienced a similar reduction from 146.8/96.7 mmHg to 128.0/83.8 mmHg. nih.gov The differences in blood pressure reduction between the two groups at the end of the study were not statistically significant, demonstrating comparable efficacy. nih.gov Tolerability was also similar, with no significant difference in the prevalence of adverse events between the two treatment arms. korea.ac.kr

Table 1: Mean Change in Blood Pressure After 8 Weeks of Treatment

| Treatment Group | Baseline SiSBP/SiDBP (mmHg) | Week 8 SiSBP/SiDBP (mmHg) | Mean Change (mmHg) |

|---|---|---|---|

| Amlodipine Camsylate | 146.7 / 96.6 | 127.9 / 83.4 | -18.8 / -13.2 |

| This compound | 146.8 / 96.7 | 128.0 / 83.8 | -18.8 / -12.9 |

Data derived from a Phase III clinical trial in Korean adults with mild to moderate hypertension. nih.gov

Non-Inferiority Trials Against Established Amlodipine Formulations

The aforementioned Phase III study was designed as a non-inferiority trial to establish that amlodipine camsylate is not clinically inferior to the widely used this compound. nih.gov The study's primary objective was to compare the effectiveness and tolerability of the two salt forms. nih.gov The results successfully demonstrated non-inferiority. nih.gov

Bioequivalence Studies in Healthy Subjects

Bioequivalence studies are fundamental to establishing the interchangeability of different formulations of a drug. While direct bioequivalence studies comparing only amlodipine camsylate and this compound are not extensively published, research on fixed-dose combinations (FDCs) provides valuable insight.

A study in healthy subjects evaluated the pharmacokinetic profiles of two FDCs: one containing this compound and losartan (B1675146), and another containing amlodipine camsylate and losartan. The results showed that the pharmacokinetic profiles for amlodipine were similar between the two treatments. The geometric mean ratios for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for amlodipine were well within the standard bioequivalence acceptance range. This indicates that the rate and extent of amlodipine absorption were equivalent, regardless of the salt form used in the FDC.

Clinical Efficacy Studies in Specific Patient Populations

The therapeutic utility of amlodipine camsylate has also been investigated in specific demographic and patient subgroups to ensure its broad applicability in hypertension management.

Hypertension Management in Defined Ethnic Cohorts (e.g., Korean Adults)

The primary Phase III comparative trial of amlodipine camsylate was conducted exclusively in 13 cardiology centers across the Republic of Korea, providing specific data on its efficacy and tolerability within the Korean adult population. nih.gov This study enrolled 189 Korean patients, including 105 women and 84 men, with a mean age of 53 years. nih.gov

The results demonstrated that amlodipine camsylate is an effective and well-tolerated antihypertensive agent in Korean adults with mild to moderate hypertension. nih.gov The blood pressure reductions achieved were significant and comparable to those seen with this compound, a long-established treatment in Korea. nih.gov The study concluded that for this specific ethnic cohort, amlodipine camsylate is a reliable therapeutic option. nih.gov

Therapeutic Outcomes in Mild to Moderate Hypertension

The clinical trials investigating amlodipine camsylate have specifically focused on its application in patients with mild to moderate hypertension, defined as a sitting diastolic blood pressure between 90 mmHg and <110 mmHg. nih.gov In a key 8-week study, amlodipine camsylate monotherapy was shown to be effective for blood pressure control in this patient group. researcher.life Both amlodipine camsylate and the comparator, this compound, produced significant decreases in both systolic and diastolic blood pressure. nih.govresearcher.life The response rates, defined by the achievement of target blood pressure or a significant reduction in DBP, were high and statistically similar between the camsylate and besylate groups, confirming the therapeutic efficacy of amlodipine camsylate in this common clinical scenario. nih.gov

Fixed-Dose Combination Research

Research into fixed-dose combinations (FDCs) involving amlodipine camsylate has been a key area of clinical investigation, aiming to enhance therapeutic efficacy and patient adherence in the management of hypertension. These studies often focus on combining amlodipine with drugs that have complementary mechanisms of action, such as angiotensin II receptor blockers (ARBs).

Pharmacokinetic and Pharmacodynamic Evaluations of Combinations with Angiotensin Receptor Blockers (e.g., Losartan)

The development of a fixed-dose combination of amlodipine and an angiotensin receptor blocker like losartan necessitates a thorough evaluation to ensure that the pharmacokinetic (PK) profiles of the individual components are not significantly altered when combined in a single tablet.

A randomized, open-label, single-dose, two-period, two-sequence crossover study was conducted in 46 healthy male subjects to evaluate the PK characteristics of an FDC of 5 mg amlodipine camsylate and 50 mg losartan potassium. nih.govdovepress.com The study compared this combination to an FDC containing this compound and losartan potassium. nih.govdovepress.com Blood samples were collected for up to 144 hours after a single dose to measure plasma concentrations of the drugs. nih.gov The pharmacokinetic parameters were determined using a noncompartmental method. nih.govdovepress.com

The results indicated that the pharmacokinetic profiles were similar between the two combination treatments. nih.govdovepress.com For the amlodipine camsylate/losartan potassium FDC, the time to reach maximum plasma concentration (Cmax) for amlodipine was approximately 6 hours, while for losartan it was about 1 hour. dovepress.com The terminal elimination half-life (t½) was found to be between 43.6 and 46.4 hours for amlodipine and 1.8 to 1.9 hours for losartan within both FDC formulations. dovepress.com

To confirm bioequivalence, the geometric mean ratios of the Cmax and the area under the concentration-time curve (AUC) were calculated. The study demonstrated that the FDC of amlodipine camsylate/losartan potassium produced similar results to the this compound/losartan potassium FDC with respect to the PK parameters of both amlodipine and losartan. nih.govdovepress.com

| Parameter | Analyte | Geometric Mean Ratio (90% CI) |

|---|---|---|

| Cmax | Amlodipine | 0.98 (0.94–1.01) |

| AUC0–t | Amlodipine | 0.97 (0.93–1.01) |

| Cmax | Losartan | 0.91 (0.81–1.02) |

| AUC0–t | Losartan | 1.05 (0.98–1.12) |

The table displays the geometric mean ratios (90% confidence intervals) for the comparison of this compound/losartan to amlodipine camsylate/losartan. The results fall within the standard bioequivalence range of 0.80-1.25.

The pharmacodynamic rationale for combining amlodipine and losartan is their different but synergistic mechanisms of action. dovepress.com Losartan blocks the binding of angiotensin II, leading to vasodilation and reduced vascular resistance, while amlodipine, a calcium channel blocker, also relaxes vascular smooth muscle. dovepress.com This dual approach can offer a more comprehensive control of blood pressure. dovepress.com

Advanced Therapeutic Applications and Emerging Research Areas

Neuroprotective Effects and Molecular Pathways

Emerging evidence suggests that amlodipine (B1666008) possesses neuroprotective properties, making it a compound of interest for various neurological and cerebrovascular conditions. These effects are attributed to its influence on fundamental cellular processes like autophagy and apoptosis.

Modulation of Autophagy in Neuronal Cells

Autophagy is a critical cellular process for degrading and recycling dysfunctional proteins and organelles, thereby maintaining cellular homeostasis. nih.gov Its role in the nervous system is crucial, as the promotion of autophagy can limit neural cell death and offer neuroprotection, particularly following traumatic spinal cord injury (SCI). nih.gov

Research indicates that amlodipine can modulate this pathway to exert neuroprotective effects. nih.gov Studies have demonstrated that amlodipine promotes locomotor recovery after spinal cord injury by upregulating autophagy, which in turn alleviates neuronal loss and apoptosis. nih.govbohrium.com In models of SCI, amlodipine treatment was found to inhibit motor neuronal apoptosis by increasing autophagic activity. nih.govbohrium.com While the precise mechanisms of amlodipine's role in autophagy are still being explored, its ability to upregulate this cellular "housekeeping" process represents a promising avenue for therapeutic intervention in neuronal injury. nih.gov

Regulation of Apoptotic Pathways in Neural Injury

Apoptosis, or programmed cell death, is a key factor in the secondary injury cascade that follows initial trauma to the nervous system, contributing to significant neuronal loss. nih.gov Amlodipine camsylate has demonstrated a significant ability to interfere with this process.

In studies on cortical neurons subjected to oxidative stress—a common cause of neuronal cell death—amlodipine camsylate was found to exert neuroprotective effects by inhibiting death signals and enhancing survival signals. nih.gov Pre-treatment with amlodipine camsylate counteracted the rise in free radicals and prevented the increase in key pro-apoptotic proteins, including: nih.gov

Cytosolic cytochrome c

Cleaved caspase-9

Cleaved caspase-3

Simultaneously, it reversed the decline in anti-apoptotic and survival-related proteins like Bcl-2 and phosphorylated Akt. nih.gov This dual action of suppressing death pathways while bolstering survival pathways underscores its potential to mitigate neural damage. nih.gov Further research confirms that amlodipine inhibits neuronal apoptosis in various central nervous system diseases and spinal cord injury models, establishing this as a key component of its neuroprotective profile. nih.govresearchgate.net

Potential in Neurodegenerative Diseases and Cerebrovascular Conditions

The neuroprotective mechanisms of amlodipine, including its antioxidant and anti-apoptotic effects, have led to investigations into its utility for chronic neurodegenerative diseases and acute cerebrovascular events. researchgate.net Research suggests that amlodipine treatment is associated with a decreased risk of dementia in hypertensive patients over 60 years old. droracle.ai

Furthermore, amlodipine is being actively studied for its potential benefits in subcortical ischaemic vascular dementia (SIVD), a condition caused by damage to small blood vessels deep within the brain. nih.govbhf.org.uk It is hypothesized that by protecting nerve cells from oxygen starvation resulting from this vascular damage, amlodipine may improve symptoms and delay disease progression. bhf.org.uk Clinical trials are underway to assess its efficacy in improving cognitive function in patients with SIVD. nih.govbhf.org.uk Studies have also pointed to its potential role in treating cerebrovascular stroke. researchgate.net

Table 1: Molecular Mechanisms of Amlodipine Camsylate in Neuroprotection

| Molecular Pathway | Key Proteins/Markers Affected | Observed Effect of Amlodipine | Therapeutic Implication |

|---|---|---|---|

| Autophagy | LC3-II, Beclin-1, p62 | Upregulation of autophagic flux. nih.govbohrium.com | Enhanced clearance of damaged components, promoting neuronal survival after injury. nih.gov |

| Apoptosis | Cleaved Caspase-3, Cleaved Caspase-9, Cytochrome c | Inhibition/Downregulation. nih.gov | Prevention of programmed cell death in neurons under stress, preserving neural tissue. nih.govnih.gov |

| Bcl-2, Phosphorylated Akt | Enhancement/Upregulation. nih.gov |

Cardiovascular Protective Mechanisms Beyond Blood Pressure Reduction

While amlodipine's primary function is to lower blood pressure, its therapeutic benefits extend to direct protection of vital organs and improvement in specific cardiovascular conditions like angina.

Impact on Organ Protection (e.g., Heart, Kidney, Blood Vessels)

Amlodipine provides significant protection to the cardiovascular system that is not solely dependent on blood pressure control. nih.gov

Heart: In the context of cardiac ischemia and reperfusion, amlodipine has been shown to be cardioprotective by reducing myocardial oxygen consumption. umich.edu Meta-analyses of large clinical trials have demonstrated that amlodipine-based regimens reduce the risk of myocardial infarction compared to other non-calcium channel blocker antihypertensive therapies. nih.govnih.gov

Kidney: Amlodipine has a proven reno-protective role, particularly in patients with hypertensive chronic kidney disease (CKD). nih.gov It helps slow the progression of kidney disease by means beyond simple blood pressure regulation. nih.gov Clinical studies have shown that amlodipine is beneficial for long-term maintenance of the glomerular filtration rate (GFR). nih.gov Furthermore, it has shown a protective effect against contrast-induced acute kidney injury (CI-AKI) in hypertensive patients undergoing procedures requiring contrast media. frontiersin.org

Blood Vessels: Amlodipine exhibits significant anti-atherosclerotic properties. nih.govecrjournal.com The PREVENT trial, for example, demonstrated that amlodipine treatment was associated with a reduction in the progression of atherosclerosis in the carotid arteries. ecrjournal.com Similarly, the CAMELOT trial showed that amlodipine significantly reduced adverse cardiovascular events and slowed the progression of coronary atherosclerosis as measured by intravascular ultrasound. ecrjournal.com These effects are partly attributed to its antioxidant properties and its ability to inhibit the release of nitric oxide, which helps inhibit platelet aggregation. nih.gov

Table 2: Organ-Specific Protective Effects of Amlodipine

| Organ | Protective Mechanism/Finding | Supporting Evidence/Trial |

|---|---|---|

| Heart | Reduces myocardial oxygen demand and protects against ischemia-reperfusion injury. umich.edu | Reduced risk of myocardial infarction shown in meta-analyses. nih.govnih.gov |

| Kidney | Slows progression of chronic kidney disease (CKD) and preserves GFR. nih.gov | Protects against contrast-induced acute kidney injury (CI-AKI). frontiersin.org Noted in ALLHAT study for GFR maintenance. nih.gov |

| Blood Vessels | Inhibits the progression of atherosclerosis. ecrjournal.com | PREVENT Trial (carotid atherosclerosis). ecrjournal.com CAMELOT Trial (coronary atherosclerosis). ecrjournal.com |

Effects on Coronary Microcirculation and Angina Management

Amlodipine is a cornerstone in the management of angina pectoris, including chronic stable and vasospastic (Prinzmetal's) angina. patsnap.comresearchgate.net Its primary mechanism involves the dilation of coronary arteries, which enhances blood and oxygen supply to the heart muscle, thereby alleviating chest pain. patsnap.com Long-term treatment with amlodipine has been proven to reduce the frequency of angina attacks, decrease the need for nitroglycerin, and produce a sustained improvement in exercise tolerance. nih.gov

The role of amlodipine in coronary microvascular dysfunction, a condition affecting the smallest coronary arteries, is an area of ongoing study. While some research suggests that long-acting L-type calcium channel blockers like amlodipine are favorable for the coronary microcirculation, other studies have shown variable results in patients with microvascular angina (MVA). nih.govtohoku.ac.jp For instance, one trial reported that amlodipine did not significantly reduce chest pain episodes in MVA patients compared to placebo. nih.gov Despite these conflicting findings in MVA, amlodipine's efficacy in treating angina caused by atherosclerotic coronary artery disease is well-established. researchgate.netnih.gov

Table 3: Amlodipine Camsylate in Angina and Coronary Microcirculation

| Condition | Effect of Amlodipine | Key Research Findings |

|---|---|---|

| Chronic Stable Angina | Effective | Reduces angina attack frequency and nitroglycerin use; improves exercise time. nih.gov |

| Vasospastic (Prinzmetal's) Angina | Effective | Dilates coronary arteries to prevent vasospasm. patsnap.comresearchgate.net |

| Coronary Microvascular Dysfunction | Variable/Uncertain | Some studies show no significant benefit in reducing angina episodes nih.gov, while others suggest long-acting CCBs are generally favorable. tohoku.ac.jp |

Anti-atherosclerotic Potential

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a primary cause of cardiovascular events. The therapeutic action of amlodipine is attributed to the amlodipine molecule itself, with various salt forms—including camsylate, besylate, and maleate—developed to enhance the drug's stability and delivery. nih.govbuzzrx.comcarecard.com Studies have demonstrated that these different salt forms are bioequivalent, meaning they exhibit comparable pharmacokinetic and pharmacodynamic profiles and can be used interchangeably in clinical practice. nih.govconsensus.app Therefore, the extensive research on the anti-atherosclerotic properties of amlodipine is considered applicable to amlodipine camsylate.

The potential of amlodipine camsylate to counter atherosclerosis extends beyond its primary blood pressure-lowering effect and is rooted in several pleiotropic mechanisms. These include antioxidant effects, improvement of endothelial function, and inhibition of vascular smooth muscle cell proliferation.

Research findings indicate that amlodipine's anti-atherosclerotic effects are linked to its ability to mitigate oxidative stress, a key driver of atherosclerosis. nih.govnih.govmdpi.com A pivotal study directly comparing amlodipine camsylate and amlodipine besylate found that both salts exert similar protective effects against neuronal cell death by reducing oxidative stress. nih.gov In this research, both amlodipine camsylate and this compound were shown to counteract the increase in free radicals and modulate crucial signaling proteins associated with cell survival and death. nih.gov Specifically, amlodipine has been shown to suppress superoxide (B77818) production and the activity of NADPH oxidase, a major source of reactive oxygen species in the vascular wall. nih.gov This antioxidant action is believed to help prevent the oxidation of low-density lipoprotein (LDL), a critical early step in the formation of atherosclerotic plaques. ecrjournal.com

Amlodipine also demonstrates a significant ability to inhibit key inflammatory processes within the vessel wall. Studies in animal models have shown that amlodipine can suppress the expression of adhesion molecules such as VCAM-1 and ICAM-1, as well as monocyte chemoattractant protein-1 (MCP-1). nih.gov This reduction in inflammatory markers leads to decreased monocyte infiltration into the arterial wall, a fundamental process in plaque development. nih.govresearchgate.net

Furthermore, amlodipine has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which contribute to the thickening of the arterial wall and the growth of atherosclerotic lesions. ecrjournal.com By modulating calcium-dependent signaling pathways, amlodipine helps to maintain VSMCs in a quiescent state. ecrjournal.com

Clinical trials have provided evidence for the anti-atherosclerotic effects of amlodipine in patients. The Prospective Randomized Evaluation of the Vascular Effects of Norvasc Trial (PREVENT) investigated the impact of amlodipine on the progression of atherosclerosis. ahajournals.orgahajournals.orgnih.gov While the trial did not show a significant effect on the progression of coronary artery lesions, it demonstrated a significant slowing in the progression of carotid artery atherosclerosis, as measured by intima-media thickness (IMT). ahajournals.orgahajournals.orgnih.gov Patients treated with amlodipine experienced a slight decrease in carotid IMT over 36 months, whereas the placebo group showed an increase. ahajournals.orgahajournals.org

Table 1: Research Findings on the Anti-Atherosclerotic Effects of Amlodipine

| Study/Model | Amlodipine Form Used | Key Findings | Reference |

|---|---|---|---|

| PREVENT Clinical Trial | This compound | Slowed progression of carotid artery atherosclerosis (IMT change: -0.0126 mm vs. +0.033 mm for placebo; P=0.007). No significant effect on coronary artery lesion progression. | ahajournals.orgahajournals.orgnih.gov |

| Apolipoprotein E-deficient (ApoEKO) Mice | Amlodipine (unspecified salt) | Suppressed atherosclerotic lesion formation. Reduced superoxide production, NADPH oxidase activity, and expression of MCP-1, ICAM-1, and VCAM-1. | nih.govresearchgate.net |

| Cultured Primary Cortical Neurons | Amlodipine Camsylate and this compound | Both salts showed similar neuroprotective effects by reducing oxidative stress and counteracting free radical increases. | nih.gov |

| Cholesterol-fed Rabbits | Amlodipine (unspecified salt) | Decreased oxidative stress in the heart and blood and improved the lipid profile. | nih.gov |

Drug Interaction Studies and Polypharmacy Considerations

Interactions with Other Antihypertensive Agents (e.g., ACE Inhibitors, ARBs, Diuretics, Beta-Blockers)

The co-administration of amlodipine (B1666008) with other antihypertensive agents generally results in an additive blood pressure-lowering effect. While this is often a therapeutic goal, it necessitates careful monitoring to prevent excessive hypotension. www.nhs.ukdrugs.com

ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): Combining amlodipine with ACE inhibitors (like lisinopril (B193118) or ramipril) or ARBs (like valsartan (B143634) or olmesartan) can produce additive hypotensive effects. www.nhs.ukdrugs.comnih.gov This combination is frequently used and can be safe and effective, but blood pressure should be closely monitored, especially during the initial one to three weeks of therapy. drugs.com Studies have investigated the synergy between amlodipine and ACE inhibitors, suggesting that the combination may enhance the production of nitric oxide, contributing to vasodilation. nih.gov

Beta-Blockers: When used with beta-blockers (such as metoprolol (B1676517) or atenolol), amlodipine can lead to additive reductions in blood pressure. medicalnewstoday.comdrugs.com Beyond the hypotensive effect, this combination may also produce additive effects on heart rate and cardiac contractility. drugs.com While potentially beneficial, this can also lead to significant cardiovascular adverse effects like congestive heart failure or severe hypotension, particularly in patients with pre-existing ventricular or conduction abnormalities. drugs.com

Diuretics: The addition of a diuretic to amlodipine therapy can enhance blood pressure reduction. However, a notable prescribing cascade involves the initiation of a diuretic, like furosemide, to manage the peripheral edema that can be a side effect of amlodipine. meded101.com Studies have observed a significant increase in diuretic prescriptions following the start of calcium channel blocker therapy. meded101.com It is important to recognize that amlodipine-induced edema is more related to fluid redistribution than true fluid retention, which may limit the efficacy of diuretics for this specific side effect. meded101.com

| Interacting Antihypertensive Class | Example Drugs | Potential Effect of Interaction with Amlodipine Camsylate | Clinical Consideration |

|---|---|---|---|

| ACE Inhibitors | Lisinopril, Ramipril www.nhs.uknih.gov | Additive blood pressure lowering. www.nhs.ukdrugs.com Potential synergistic effect on myocardial oxygen consumption. nih.gov | Monitor blood pressure, especially at the start of combination therapy. drugs.com |

| Angiotensin II Receptor Blockers (ARBs) | Valsartan, Olmesartan nih.gov | Additive hypotensive effects. nih.gov | Monitor for signs of hypotension. |

| Beta-Blockers | Metoprolol, Atenolol medicalnewstoday.comdrugs.com | Additive reductions in blood pressure, heart rate, and cardiac contractility. drugs.com | Close clinical monitoring is recommended due to the risk of severe hypotension or heart failure. drugs.com |

| Diuretics | Furosemide meded101.com | Enhanced blood pressure reduction. meded101.com May be prescribed to manage amlodipine-induced edema. meded101.com | Assess if diuretic initiation is a response to amlodipine's side effects. meded101.com |

Cytochrome P450 Enzyme-Mediated Drug Interactions (e.g., CYP3A4, CYP2C9)

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with a potential minor role for CYP3A5. dovepress.comnih.gov Consequently, its plasma concentration and therapeutic effect can be significantly altered by drugs that inhibit or induce this enzyme system.

CYP3A4 Interactions:

Inhibitors: Strong inhibitors of CYP3A4 can decrease the metabolism of amlodipine, leading to increased plasma concentrations and a higher risk of dose-dependent side effects like hypotension and edema. droracle.ai Examples of potent CYP3A4 inhibitors include certain antifungal agents (ketoconazole, itraconazole), macrolide antibiotics (clarithromycin, erythromycin), and protease inhibitors (ritonavir). www.nhs.uknih.govdroracle.ai

Inducers: Conversely, CYP3A4 inducers can accelerate the metabolism of amlodipine, potentially reducing its plasma levels and diminishing its blood pressure-lowering efficacy. droracle.ai Rifampin is a well-known CYP3A4 inducer that can decrease amlodipine's effectiveness. droracle.aigoodrx.com

CYP2C9 and Other CYP Interactions:

Research indicates that amlodipine and its enantiomers also have an inhibitory effect on other CYP enzymes. Studies using human liver microsomes have shown that amlodipine can inhibit CYP2C9 and CYP2C19. nih.govdrugbank.com The R-enantiomer of amlodipine was found to be a more potent inhibitor of CYP2C9 and CYP2C19 compared to the S-enantiomer. nih.govdrugbank.comresearchgate.net This suggests a potential for interactions with drugs that are substrates for these enzymes.

| Enzyme | Interaction Type | Interacting Drugs/Substances | Effect on Amlodipine or Co-administered Drug | Clinical Implication |

|---|---|---|---|---|

| CYP3A4 | Inhibition | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir www.nhs.ukdroracle.ai | Increased plasma concentration of amlodipine. droracle.ai | Increased risk of hypotension and edema; dose adjustment may be needed. droracle.aigoodrx.com |

| Induction | Rifampin droracle.aigoodrx.com | Decreased plasma concentration and effectiveness of amlodipine. droracle.aigoodrx.com | Monitor for reduced antihypertensive effect; dose adjustment may be needed. goodrx.com | |

| CYP2C9 | Inhibition by Amlodipine | Substrates of CYP2C9 (e.g., Diclofenac) researchgate.net | Amlodipine (especially the R-enantiomer) can inhibit the metabolism of co-administered drugs. nih.govdrugbank.com | Potential for increased levels of drugs metabolized by CYP2C9. |

Interactions with Immunosuppressants (e.g., Tacrolimus (B1663567), Cyclosporine)

A clinically significant interaction exists between amlodipine and the calcineurin inhibitors cyclosporine and tacrolimus, which are critical for preventing organ transplant rejection. goodrx.comsinglecare.com

Tacrolimus: Co-administration of amlodipine can increase the blood concentrations of tacrolimus. goodrx.comsinglecare.comdrugs.comdrugs.com The proposed mechanism involves amlodipine inhibiting the metabolism of tacrolimus, possibly via CYP3A5. drugs.com This interaction can elevate the risk of tacrolimus-related toxicities, such as nephrotoxicity and neurotoxicity. drugs.com Therefore, frequent monitoring of tacrolimus blood levels is crucial when amlodipine therapy is initiated, adjusted, or discontinued. drugs.com The CYP3A5 genotype of a patient may influence the magnitude of this interaction. nih.gov

Cyclosporine: Amlodipine can also increase the blood levels of cyclosporine. goodrx.comsinglecare.comdrugs.com The mechanism may involve dual inhibition of CYP3A4 and/or P-glycoprotein. drugs.com This interaction can raise the risk of adverse effects from both medications. drugs.comdrugs.com Close monitoring of cyclosporine concentrations and renal function is recommended when these drugs are used concurrently. drugs.com

| Immunosuppressant | Mechanism of Interaction with Amlodipine Camsylate | Clinical Outcome | Management Recommendation |

|---|---|---|---|

| Tacrolimus | Amlodipine may inhibit CYP3A-mediated metabolism of tacrolimus. nih.govdrugs.comhophonline.org | Increased blood concentrations of tacrolimus, raising the risk of toxicity. goodrx.comsinglecare.comdrugs.com | Monitor tacrolimus blood levels frequently, especially after changes in amlodipine therapy, and adjust tacrolimus dose accordingly. drugs.com |

| Cyclosporine | Amlodipine may inhibit CYP3A4 and/or P-glycoprotein, increasing cyclosporine exposure. drugs.com | Increased blood levels and effects of both medications. drugs.com Potential for liver or kidney problems. goodrx.com | Monitor cyclosporine blood levels and renal function closely. Dose adjustments may be necessary. drugs.com |

Methodological Considerations in Amlodipine Camsylate Research

Clinical Trial Design and Statistical Analysis

Clinical trials are structured to rigorously assess a drug's efficacy and safety in humans. The design of these trials is paramount to producing reliable and unbiased results.

The gold standard for clinical trials involves randomization and blinding to minimize bias.

Randomized, Double-Blind Design: In this design, participants are randomly assigned to a treatment group, and neither the participant nor the investigator knows which treatment is being administered. nih.govnih.gov This prevents conscious or unconscious bias from influencing the results.

Active-Comparator Design: This approach compares the new drug against a current standard treatment. nih.gov A key Phase III trial of amlodipine (B1666008) camsylate used this design to compare its efficacy and tolerability against amlodipine besylate in Korean patients with mild to moderate hypertension. nih.gov This randomized, double-blind, parallel-group study was designed to establish non-inferiority or superiority to an existing, well-established formulation. nih.gov

Placebo-Controlled Design: In some cases, particularly when establishing the efficacy of a new class of drug, the agent is compared against a placebo (an inactive substance). cardiologyresearchjournal.com Numerous trials have demonstrated the efficacy of amlodipine in general through double-blind, placebo-controlled, randomized studies. cardiologyresearchjournal.com

Interactive Table: Example of an Active-Comparator Trial Design

| Feature | Description |

|---|---|

| Study Title | A Phase III trial to assess the effects of amlodipine camsylate versus this compound in Korean adults with mild to moderate hypertension. nih.gov |

| Design | 8-week, multicenter, prospective, randomized, double-blind, parallel-group. nih.gov |

| Participants | Korean adults (18-75 years) with mild to moderate essential hypertension. nih.gov |

| Intervention | Randomized assignment to either amlodipine camsylate or this compound. nih.gov |

| Comparator | This compound (an established formulation) served as the active comparator. nih.gov |

| Primary Endpoint | Change in sitting diastolic blood pressure (SiDBP) from baseline. nih.gov |

| Conclusion | The effectiveness and tolerability of amlodipine camsylate were not significantly different from those of this compound. nih.gov |

Crossover studies are particularly useful for comparing different formulations of the same drug. In this design, each participant serves as their own control.

Design: A typical two-period crossover study involves randomly assigning subjects to receive either the test drug (e.g., amlodipine camsylate) or the reference drug (e.g., this compound) in the first period. nih.govresearchgate.net After a "washout" period long enough to ensure the first drug is eliminated from the body, the subjects are "crossed over" to the other treatment for the second period. nih.gov

Application: This design was used in a randomized, open-label, two-period crossover study to compare the pharmacokinetic (PK) and pharmacodynamic (PD) properties of amlodipine camsylate and this compound in healthy male Korean subjects. nih.govresearchgate.net

Measured Parameters:

Pharmacokinetics (PK): Blood samples are collected at serial time points to determine key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). nih.govnih.gov The goal is often to establish bioequivalence, where the 90% confidence intervals for the ratio of these parameters fall within a predetermined range (typically 80% to 125%). researchgate.net

Pharmacodynamics (PD): Measurements of blood pressure and heart rate are taken at various intervals after dosing to compare the physiological effects of the two formulations. nih.govnih.gov

Interactive Table: Key Pharmacokinetic Parameters in Crossover Studies

| Parameter | Abbreviation | Description | Relevance |

|---|---|---|---|

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the blood plasma. nih.gov | Indicates the rate of drug absorption. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached after administration. nih.gov | Also relates to the rate of absorption. |

| Area Under the Curve | AUC | The area under the plasma concentration-time curve, representing total drug exposure over time. nih.gov | Indicates the extent of drug absorption. |

| Half-life | t1/2 | The time required for the drug concentration in the body to be reduced by half. nih.gov | Determines the dosing interval and time to reach steady state. |

Sample Size Determination and Power Calculations